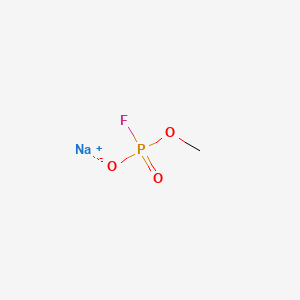![molecular formula C30H32O14 B579793 benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate CAS No. 17019-77-1](/img/structure/B579793.png)
benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate typically involves multiple steps, including the protection of hydroxyl groups, esterification, and acetylation. The starting materials often include benzyl alcohol, acetic anhydride, and various protecting groups to ensure selective reactions.
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using acetyl groups to prevent unwanted reactions.
Esterification: The benzyl alcohol is esterified with the protected sugar derivative under acidic conditions.
Acetylation: The final step involves acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Benzyl alcohol, acetic acid, and the deprotected sugar derivative.
Oxidation: Benzyl carboxylic acid.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can be hydrolyzed to release active metabolites that exert biological effects. The benzyl ester moiety may also play a role in targeting specific tissues or cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate: Similar structure but with a hydroxymethyl group instead of an acetyloxymethyl group.
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(methoxymethyl)oxan-2-yl]oxybenzoate: Similar structure but with a methoxymethyl group instead of an acetyloxymethyl group.
Uniqueness
The unique feature of benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is the presence of the acetyloxymethyl group, which can influence its reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
17019-77-1 |
|---|---|
Fórmula molecular |
C30H32O14 |
Peso molecular |
616.572 |
Nombre IUPAC |
benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C30H32O14/c1-16(31)37-15-25-26(40-18(3)33)27(41-19(4)34)28(42-20(5)35)30(44-25)43-24-12-11-22(39-17(2)32)13-23(24)29(36)38-14-21-9-7-6-8-10-21/h6-13,25-28,30H,14-15H2,1-5H3/t25-,26-,27+,28-,30-/m1/s1 |
Clave InChI |
RTEOZSMRCXXCIE-OVFYEYCDSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)OC(=O)C)C(=O)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


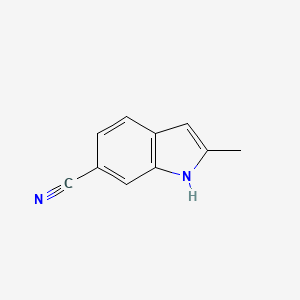

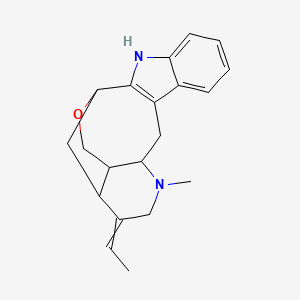
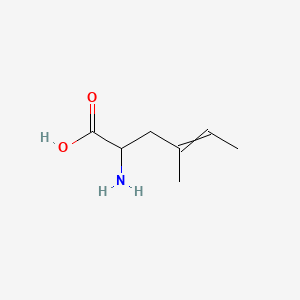
![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)
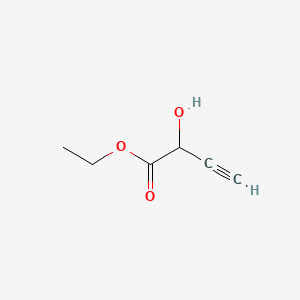
![3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
![(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione](/img/structure/B579725.png)
![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)
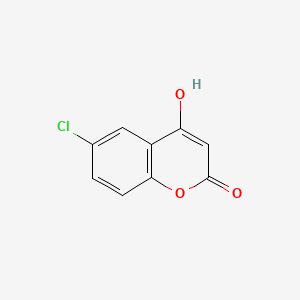
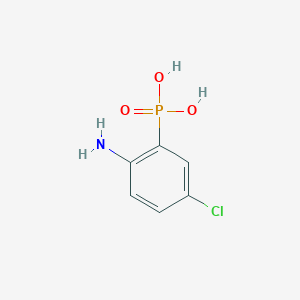
![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)
